

# A Comprehensive Technical Guide to the Synthesis of Anthranilic Acid from Phthalic Anhydride

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## Compound of Interest

Compound Name: Anthranilic acid

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Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Anthranilic acid** (2-aminobenzoic acid) is a vital chemical intermediate in the manufacturing of a wide array of products, including pharmaceuticals, azo dyes, and fragrances.<sup>[1][2]</sup>

Industrially, the most prevalent and economically viable synthesis route begins with phthalic anhydride, a readily available commodity chemical. This process involves a two-step sequence: the formation of an amide intermediate (phthalamic acid or phthalimide), followed by a Hofmann rearrangement to yield the final product.<sup>[1][3][4]</sup> This guide provides an in-depth examination of this synthetic pathway, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction mechanisms and workflows to support research and development activities.

## Core Synthesis Pathway

The conversion of phthalic anhydride to **anthranilic acid** is primarily a two-stage process.

**Stage 1: Formation of an Amide Intermediate** Phthalic anhydride is first converted into an amide derivative. This is typically achieved through one of two main routes:

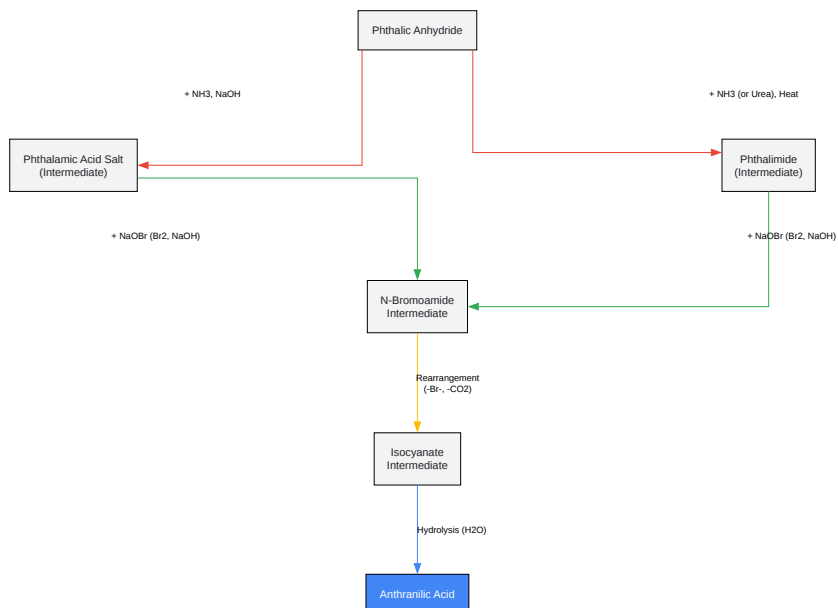
- **Amination with Ammonia:** Reaction with aqueous ammonia opens the anhydride ring to form the sodium salt of phthalamic acid.<sup>[1][5]</sup>

- Reaction with Ammonia Source: Heating phthalic anhydride with a source of ammonia, such as aqueous ammonia, ammonium carbonate, or urea, leads to the formation of phthalimide through a dehydration/cyclization reaction.[6][7][8]

Stage 2: Hofmann Rearrangement The amide intermediate undergoes a Hofmann rearrangement (also known as Hofmann degradation). This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom.[9][10] In this synthesis, the amide functionality of phthalamic acid or phthalimide is treated with an alkaline solution of sodium hypohalite (typically sodium hypochlorite or sodium hypobromite).[1][4] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield **anthranilic acid**, with the loss of the carbonyl carbon as carbon dioxide (which is trapped as carbonate in the basic medium).[9][11]

## Reaction Mechanism and Pathway Diagram

The overall transformation involves nucleophilic attack on the anhydride, followed by a base-mediated rearrangement and subsequent hydrolysis.



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Caption: Chemical pathway for **anthranilic acid** synthesis.

## Quantitative Data Summary

The efficiency of the synthesis is dependent on the specific reagents and conditions used in each step. The following tables summarize key quantitative data from established protocols.

### Table 1: Synthesis of Phthalimide Intermediate

Ammonia Source	Molar Ratio (Anhydride: Source)	Temperature (°C)	Reaction Time	Yield (%)	Reference
28% Aqueous NH <sub>3</sub>	1 : 1.94	~300	1.5 - 2 hours	95 - 97	<a href="#">[6]</a>
Ammonium Carbonate	1 : 1.29	Fused (Heated)	Not specified	High	<a href="#">[6]</a> <a href="#">[7]</a>
Urea	2 : 1	120 - 133	Until solidification	High	<a href="#">[12]</a>

**Table 2: Hofmann Rearrangement for Anthranilic Acid**

Starting Material	Hypohalite	Molar Ratio (Amide:Base:Halogen)	Temperature (°C)	Key Steps	Reference
Phthalimide	NaOCl	1 : 4.9 : 1 (approx.)	80	Neutralization with HCl, precipitation with Acetic Acid	<a href="#">[4]</a>
Phthalimide	NaOBr	Variable	0 -> 80	Formation of hypobromite at 0°C, reaction at 80°C	<a href="#">[12]</a>
Phthalamic Acid	NaOCl	Stoichiometric	< 70 (continuous)	Continuous process with cooling and heating stages	<a href="#">[13]</a>

## Detailed Experimental Protocols

The following protocols are synthesized from established laboratory and industrial procedures.

## Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride

This protocol is adapted from Organic Syntheses and utilizes aqueous ammonia.[6]

Reagents:

- Phthalic Anhydride: 500 g (3.4 moles)
- 28% Aqueous Ammonia: 400 g (6.6 moles)

Procedure:

- Combine 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia in a 5-liter round-bottomed flask.
- Fit the flask with a wide-bore air condenser.
- Slowly heat the mixture with a free flame. The mixture will begin to liquefy. Occasional shaking is recommended.
- Continue heating for approximately 1.5 to 2 hours until the temperature of the melt reaches 300°C and all water has evaporated. The mixture should be a clear, homogeneous melt. Any sublimate in the condenser should be pushed back down.
- Carefully pour the hot molten product into a suitable container (e.g., a ceramic crock) and cover it to prevent sublimation as it cools.
- Once cooled, the solid cake of phthalimide can be broken up and used directly for the next step. The product is typically 95-97% pure.[6]

## Protocol 2: Synthesis of Anthranilic Acid via Hofmann Rearrangement

This protocol describes the conversion of phthalimide to **anthranilic acid** using sodium hypochlorite.[4]

Reagents:

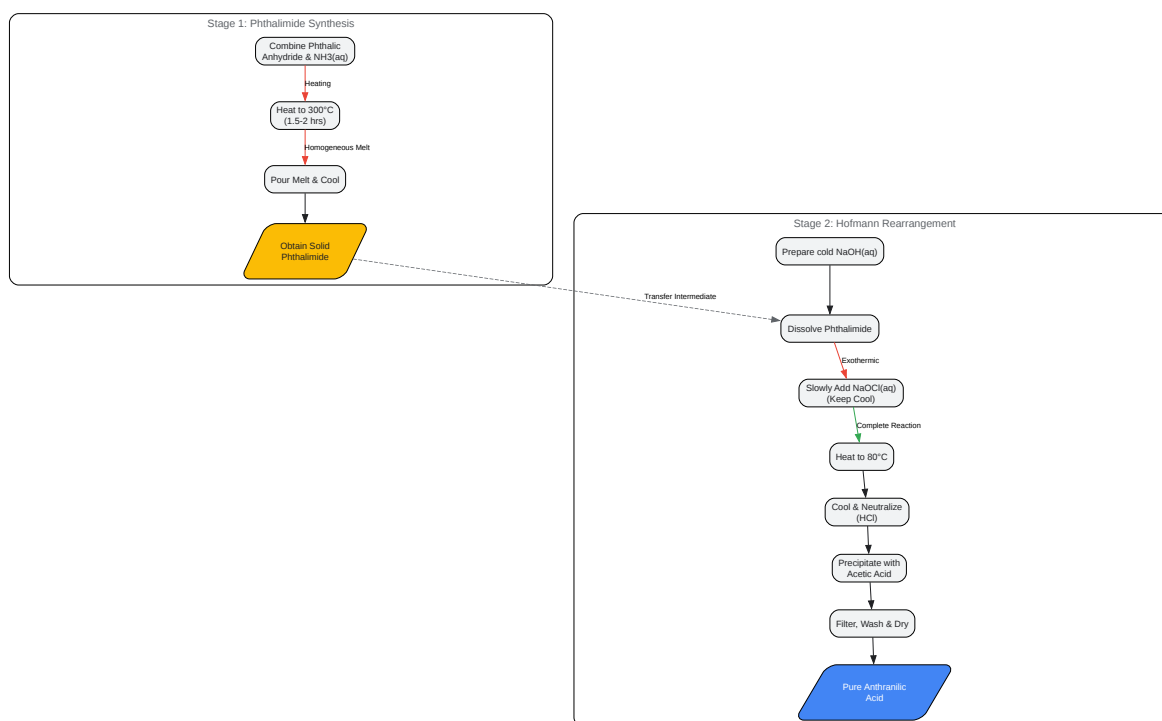
- Phthalimide: 40 g (0.27 moles)
- Sodium Hydroxide (NaOH): 80 g (2.0 moles)
- 5% Sodium Hypochlorite (NaOCl) solution: 400 g
- Hydrochloric Acid (HCl): For neutralization
- Glacial Acetic Acid: For precipitation

#### Procedure:

- In a suitable vessel, dissolve 80 g of NaOH in 280 mL of water, cooling the solution throughout the addition.
- Add 40 g of finely powdered phthalimide to the cold NaOH solution and stir until it dissolves.
- While maintaining cooling and agitation, slowly add 400 g of a 5% NaOCl solution.
- After the addition is complete, warm the solution to 80°C for a few minutes to ensure the reaction goes to completion.
- Cool the reaction mixture and carefully neutralize it with hydrochloric acid.
- Precipitate the **anthranilic acid** by adding an excess of strong acetic acid.
- Filter the resulting white precipitate using a Buchner funnel, wash it with cold water, and dry at 100°C. The expected melting point of pure **anthranilic acid** is 145-148°C.<sup>[1][14]</sup>

## Experimental Workflow Visualization

A clear workflow is critical for the successful and safe execution of the synthesis in a laboratory setting.



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Caption: Laboratory workflow for **anthranilic acid** synthesis.

## Safety and Handling

- Phthalic Anhydride: Can cause irritation to the skin, eyes, and respiratory tract. Handle in a well-ventilated area.
- Sodium Hydroxide: Highly corrosive. Causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution in water is highly exothermic.

- Bromine/Sodium Hypochlorite: Both are strong oxidizing agents and are corrosive. Bromine is highly toxic and volatile. All operations involving these reagents should be performed in a fume hood with appropriate PPE.
- High Temperatures: The synthesis of phthalimide involves heating to 300°C. Appropriate care must be taken to avoid thermal burns.

This technical guide outlines a robust and well-documented pathway for the synthesis of **anthranilic acid** from phthalic anhydride. By providing clear protocols, quantitative data, and process visualizations, it serves as a valuable resource for professionals in chemical research and drug development.

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## References

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Anthranilic acid | Cas no 118-92-3 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. byjus.com [byjus.com]
- 8. Phthalimide - Wikipedia [en.wikipedia.org]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. Sciencemadness Discussion Board - Notes on preparing anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]



- 13. US3322820A - Process for the continuous production of anthranilic acid - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
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